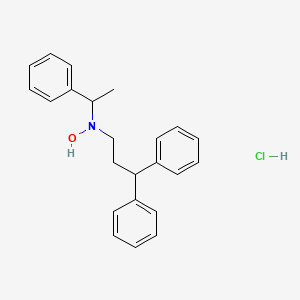acetate CAS No. 41230-57-3](/img/no-structure.png)
Ethyl[(5-amino-3-methyl-1,2-oxazol-4-yl)amino](oxo)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate is a synthetic organic compound that belongs to the class of oxazole derivatives Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring This particular compound is characterized by the presence of an ethyl ester group, an amino group, and a methyl group attached to the oxazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate typically involves the reaction of 5-amino-3-methyl-1,2-oxazole with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced oxazole derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of substituted oxazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized oxazole derivatives.
Reduction: Reduced oxazole derivatives.
Substitution: Substituted oxazole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials and chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate involves its interaction with specific molecular targets and pathways. The compound’s amino and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological or chemical context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-3-methyl-1,2-oxazole: A precursor in the synthesis of Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate.
Ethyl oxalyl chloride: Another precursor used in the synthesis process.
Oxazole derivatives: Compounds with similar structural features and chemical properties.
Uniqueness
Ethyl(5-amino-3-methyl-1,2-oxazol-4-yl)aminoacetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its ethyl ester group, amino group, and methyl group attached to the oxazole ring make it a versatile compound for various applications in scientific research and industry.
Eigenschaften
| 41230-57-3 | |
Molekularformel |
C8H11N3O4 |
Molekulargewicht |
213.19 g/mol |
IUPAC-Name |
ethyl 2-[(5-amino-3-methyl-1,2-oxazol-4-yl)amino]-2-oxoacetate |
InChI |
InChI=1S/C8H11N3O4/c1-3-14-8(13)7(12)10-5-4(2)11-15-6(5)9/h3,9H2,1-2H3,(H,10,12) |
InChI-Schlüssel |
ZAYNQQKBMRUIKF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)NC1=C(ON=C1C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



